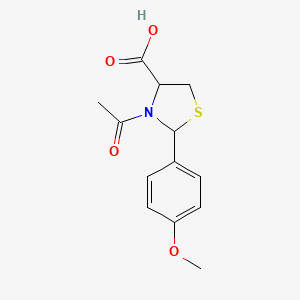

3-乙酰基-2-(4-甲氧基苯基)噻唑烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 . It is used in proteomics research .

Synthesis Analysis

The synthesis of thiazolidine derivatives, including “3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid”, has been a topic of interest in recent years . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid” consists of a thiazolidine ring, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid” include a molecular weight of 281.33 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用

- 噻唑烷-4-羧酸衍生物,包括我们感兴趣的化合物,已显示出抗菌和抗真菌活性 。研究人员已经探索了它们作为针对各种病原体的全新药物的潜力,使它们成为药物开发的有希望的候选者。

- 已经研究了噻唑烷-4-羧酸衍生物的超分子聚集行为。 这些化合物表现出有趣的氢键相互作用,这可能对材料科学和纳米技术有影响 .

- 基于噻唑烷-4-酮衍生物(类似于我们的化合物)的纳米载体已在癌症诊断和治疗中找到应用。 这些纳米载体可用于靶向药物递送、成像和早期癌症检测 .

- 已研究噻唑烷-4-羧酸衍生物的抗炎特性。 它们可以调节炎症通路,并具有治疗炎症性疾病的潜力 .

- 一些噻唑烷衍生物表现出抗氧化作用。这些化合物清除自由基并保护细胞免受氧化损伤。 进一步的研究可以探索它们在预防氧化应激相关疾病中的应用 .

- 噻唑烷-4-羧酸衍生物可以与金属离子形成络合物。 这些络合物可能在有机合成或其他化学过程中具有催化应用 .

抗菌和抗真菌特性

超分子聚集行为

癌症诊断和治疗

抗炎作用

抗氧化活性

金属络合和催化

安全和危害

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them a highly prized moiety . Future research should focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

作用机制

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine derivatives, which include this compound, are known to interact with various biological targets . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity and are used in probe design .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to have diverse biological responses, making them a highly prized moiety .

Action Environment

The supramolecular aggregation behavior of selected thiazolidine 4-carboxylic acid derivatives with different hydrogen bonding groups has been explored .

生化分析

Biochemical Properties

Thiazolidine derivatives have been reported to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Cellular Effects

Some thiazolidine derivatives have been found to inhibit apoptotic cell death induced by oxidative stress .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid over time in laboratory settings have not been reported. Thiazolidine products have been found to be extremely stable at physiological pH and showed no sign of degradation even after 7 days .

属性

IUPAC Name |

3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYDLHFCLSTJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2587027.png)

![N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide](/img/structure/B2587028.png)

![Isopropyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2587030.png)

![6-CHLORO-2-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE](/img/structure/B2587032.png)

![2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2587036.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B2587041.png)

![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)